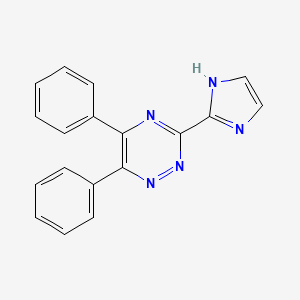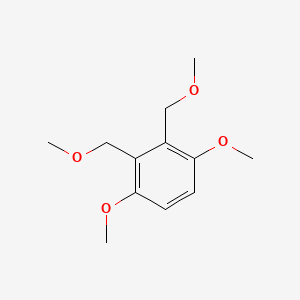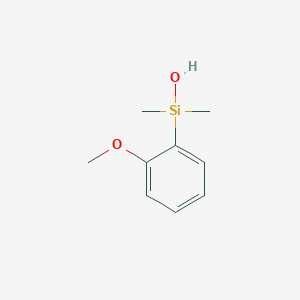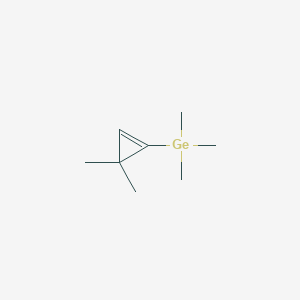
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C8H16Ge. This compound is characterized by the presence of a cyclopropene ring substituted with two methyl groups and a trimethylgermane group. It is a specialty chemical used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane typically involves the reaction of cyclopropene derivatives with germanium-containing reagents. One common method is the reaction of 3,3-dimethylcyclopropene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The trimethylgermane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropene ring and germanium center play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by influencing the activity of specific proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)silane
- (3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)stannane
Uniqueness
(3,3-Dimethylcycloprop-1-en-1-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs
Propiedades
Número CAS |
175650-24-5 |
|---|---|
Fórmula molecular |
C8H16Ge |
Peso molecular |
184.84 g/mol |
Nombre IUPAC |
(3,3-dimethylcyclopropen-1-yl)-trimethylgermane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7(8)9(3,4)5/h6H,1-5H3 |
Clave InChI |
YBKHHTXGBUKXBY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C1[Ge](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


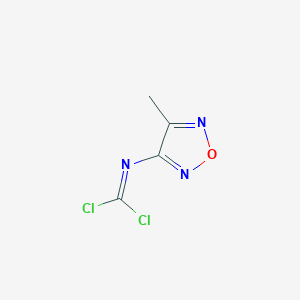


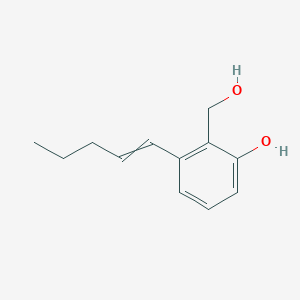
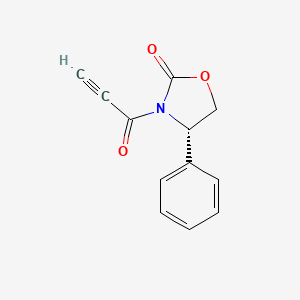
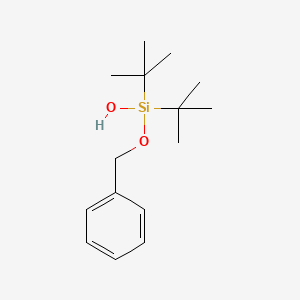
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
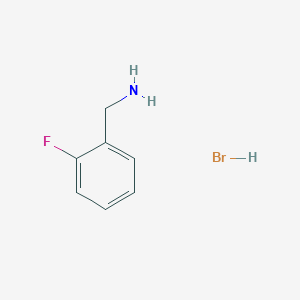
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)
